REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([O:10][C:11](=[O:18])[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9].[CH2:19](OC(OCC)OCC)C>C(O)C>[CH2:8]([O:10][C:11](=[O:18])[C:12](=[CH:19][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at about 130° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DISTILLATION
|
Details
|
was distilled out of the reaction mixture through a short column within 4 to 5 hours
|
Duration
|
4.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
Then most of the unreacted orthoformic acid triethyl ester was evaporated from the solution, first at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the crystallized pyridylaminomethylenemalonic acid diethyl ester was filtered out
|
Type
|
WASH
|
Details
|
repeatedly washed with alcohol
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC1=NC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |